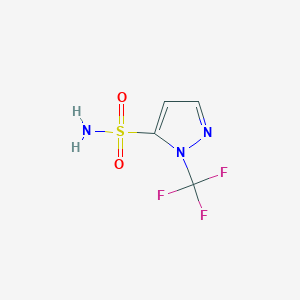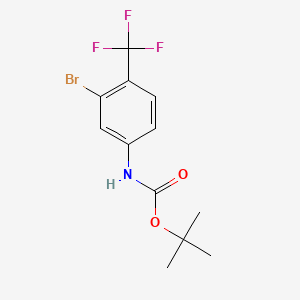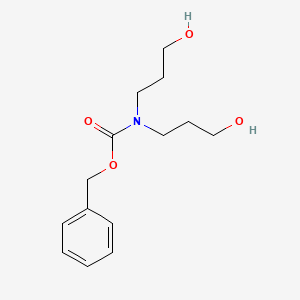
Benzyl N,N-bis(3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N,N-bis(3-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with two 3-hydroxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N,N-bis(3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloroformate and 3-aminopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N,N-bis(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl N,N-bis(3-hydroxypropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during peptide synthesis.
Medicine: this compound has potential applications in drug development. It can be used as a prodrug to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials.
Mecanismo De Acción
The mechanism of action of Benzyl N,N-bis(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl carbamate
- N-(3-hydroxypropyl)carbamic acid benzyl ester
Comparison: Benzyl N,N-bis(3-hydroxypropyl)carbamate is unique due to the presence of two 3-hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile in various applications, particularly in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
benzyl N,N-bis(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c16-10-4-8-15(9-5-11-17)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,16-17H,4-5,8-12H2 |
Clave InChI |
FTRRBNIGJBVLOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
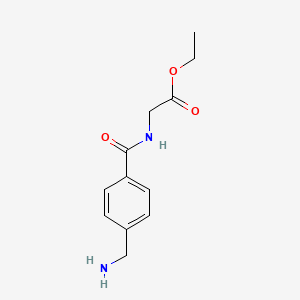
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)

![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
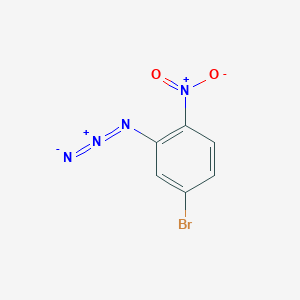
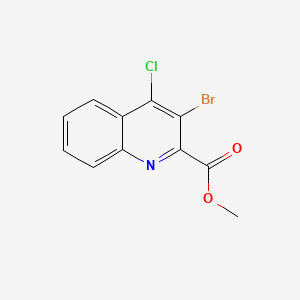
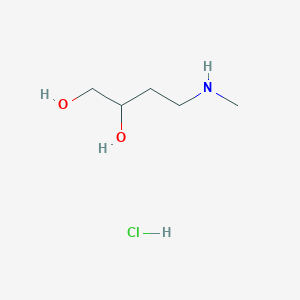
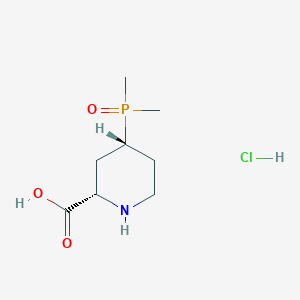
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
